molecular formula C38H47ClN4O4 B1191618 NVP-CGM097 stereoisomer

NVP-CGM097 stereoisomer

Número de catálogo B1191618
Peso molecular: 659.26
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

Aplicaciones Científicas De Investigación

1. Cancer Therapy Development

NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective inhibitor of MDM2. It has been identified as a promising candidate for cancer therapy, specifically in treating tumors with wild-type p53. This inhibitor functions by disrupting the p53:MDM2 protein-protein interaction, a mechanism pivotal in the regulation of cancer cell growth. Its development as a clinical candidate marks a significant advancement in targeted cancer therapeutics, particularly for p53 wild-type tumors (Holzer et al., 2015).

2. Inhibition of p53-MDM2 Interaction

Further research on NVP-CGM097 has led to the discovery of a new class of inhibitors for the p53-MDM2 interaction, starting from a conformational argument based on the bound form of dihydroisoquinolinone inhibitors. This research has laid the groundwork for the development of additional clinical candidates for targeting this crucial protein-protein interaction in cancer cells (Furet et al., 2016).

3. Predictive Biomarkers for Cancer Therapy

A study focused on identifying predictive biomarkers for patient selection in targeted cancer therapies using NVP-CGM097. A gene expression signature consisting of 13 up-regulated genes was identified, predicting sensitivity to NVP-CGM097 in tumor models. These genes are known p53 downstream target genes, indicating the presence of an activated p53 pathway in sensitive tumors. This discovery is crucial for refining patient selection in treatments involving p53-HDM2 inhibitors (Jeay et al., 2015).

4. Mechanistic Studies and Species Specificity

A mechanistic study of NVP-CGM097 revealed its potent, selective, and species-specific inhibition of the p53-Mdm2 interaction. This inhibitor binds to the p53 binding site of the Mdm2 protein, activating the p53 pathway. The study highlighted its affinity for human Mdm2 over other species, demonstrating its potential as a targeted therapeutic agent in human cancer treatments (Valat et al., 2014).

5. Overcoming Multidrug Resistance in Cancer

Research on NVP-CGM097 extends to its potential role in combating multidrug resistance (MDR) in cancer. It has been found to reverse ABCB1-mediated MDR, enhancing the effectiveness of chemotherapeutic drugs in resistant cancer cells. This effect is attributed to NVP-CGM097's ability to block drug efflux mediated by ABCB1 transporters, increasing drug accumulation within the cells. This finding suggests a new avenue in cancer treatment, particularly in overcoming MDR (Zhang et al., 2020).

Propiedades

Fórmula molecular

C38H47ClN4O4

Peso molecular

659.26

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.